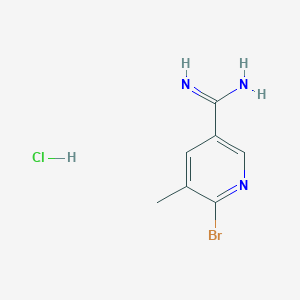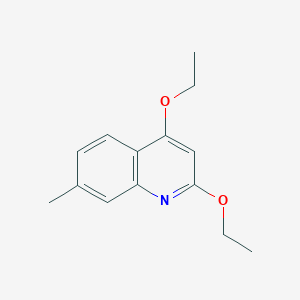![molecular formula C48H32N2 B13658033 9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure composed of biphenyl and carbazole units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl units. The reaction conditions often involve palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the biphenyl or carbazole rings.
Applications De Recherche Scientifique
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of high-performance polymers and as a component in electronic devices.
Mécanisme D'action
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole exerts its effects involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in optoelectronic devices, where it facilitates efficient charge transport and light emission. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of exciplexes in OLEDs.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylcarbazole: Similar structure but with only one phenyl group attached to the carbazole unit.
9,9’-Bicarbazole: Lacks the biphenyl units, making it less complex.
Biphenylcarbazole Derivatives: Various derivatives with different substituents on the biphenyl or carbazole rings.
Uniqueness
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is unique due to its dual biphenyl and carbazole structure, which imparts superior electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
Propriétés
Formule moléculaire |
C48H32N2 |
|---|---|
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
9-(2-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-13-33(14-4-1)34-23-27-38(28-24-34)49-45-21-11-8-18-40(45)42-31-36(25-29-47(42)49)37-26-30-48-43(32-37)41-19-9-12-22-46(41)50(48)44-20-10-7-17-39(44)35-15-5-2-6-16-35/h1-32H |
Clé InChI |
YNCCQDXVWLWCOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8C9=CC=CC=C9)C1=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)








![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)


![tert-Butyl 6-iodo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13658021.png)

